An In-depth Technical Guide to 3,5-Dimethyl-1-adamantanol: Chemical Properties and Structure
An In-depth Technical Guide to 3,5-Dimethyl-1-adamantanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-1-adamantanol is a tricyclic alcohol and a derivative of adamantane. Its rigid, diamondoid structure imparts unique physicochemical properties, making it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of 3,5-Dimethyl-1-adamantanol. Notably, this compound is recognized as a related compound and impurity of Memantine, a clinically important drug for the treatment of Alzheimer's disease.[1] This association underscores the importance of understanding its characteristics for drug development and quality control.
Chemical and Physical Properties
The physicochemical properties of 3,5-Dimethyl-1-adamantanol are summarized in the table below. While experimental data for some properties are limited, predicted values based on computational models provide valuable estimates.
| Property | Value | Source |
| CAS Number | 707-37-9 | [1][2] |
| Molecular Formula | C₁₂H₂₀O | [2][3] |
| Molecular Weight | 180.29 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 95 °C | [3] |
| Boiling Point (Predicted) | 247.2 ± 8.0 °C at 760 mmHg | |
| Density (Predicted) | 1.121 ± 0.06 g/cm³ | |
| Solubility | Practically insoluble in water; soluble in nonpolar organic solvents such as benzene, hexane, and chloroform.[4][5][6] |
Chemical Structure
The unique cage-like structure of 3,5-Dimethyl-1-adamantanol is fundamental to its properties. The carbon framework is a rigid tricyclo[3.3.1.13,7]decane system, with methyl groups at positions 3 and 5, and a hydroxyl group at the bridgehead position 1.
| Identifier | String |
| IUPAC Name | 3,5-dimethyltricyclo[3.3.1.1^{3,7}]decan-1-ol |
| SMILES | CC12CC3CC(C1)(CC(C3)(C2)O)C |
| InChI | InChI=1S/C12H20O/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9,13H,3-8H2,1-2H3 |
Experimental Protocols
General Synthesis Approach: Hydroxylation of 1,3-Dimethyladamantane
The synthesis of 3,5-Dimethyl-1-adamantanol can be achieved through the direct hydroxylation of 1,3-dimethyladamantane. One common method involves oxidation in the presence of specific catalysts.
Reaction Scheme:
1,3-Dimethyladamantane → 3,5-Dimethyl-1-adamantanol
Methodology Outline (Based on general adamantane hydroxylation protocols):
A general method for the hydroxylation of adamantane and its derivatives involves the use of a system like H₂O-CBr₄ (or CCl₄) in the presence of transition metal complexes (e.g., Pd, Ni, Ru, Co, Mo, W, and Fe).[7] The active oxidants are believed to be hypohalous acids (HOBr or HOCl) generated in situ.[7]
Illustrative Protocol Steps:
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Reactant Mixture: 1,3-dimethyladamantane is dissolved in an appropriate solvent system containing a halogen source (e.g., CBr₄) and water.
-
Catalyst Addition: A catalytic amount of a selected transition metal complex is added to the reaction mixture.
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Reaction Conditions: The mixture is heated to a temperature typically ranging from 140 to 180°C for several hours. The reaction time is dependent on the temperature and the specific catalyst used.[7]
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Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified using standard techniques such as column chromatography on silica gel to isolate 3,5-Dimethyl-1-adamantanol.
Note: This is a generalized protocol, and specific conditions such as catalyst choice, solvent, temperature, and reaction time would need to be optimized for the synthesis of 3,5-Dimethyl-1-adamantanol.
Biological Context and Signaling Pathways
Direct studies on the biological activity and signaling pathways of 3,5-Dimethyl-1-adamantanol are limited. However, its structural similarity and its status as a known impurity of Memantine provide a strong basis for inferring its potential biological interactions. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, and its mechanism of action is well-characterized.[8][9][10] Understanding these pathways is crucial for researchers in drug development.
Memantine and the NMDA Receptor Signaling Pathway
Memantine exerts its therapeutic effect in Alzheimer's disease by modulating the glutamatergic system.[10] It preferentially blocks the excessive influx of Ca²⁺ through NMDA receptors, which is associated with excitotoxicity, while preserving normal synaptic function.[8][9]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3,5-Dimethyl-1-adamantanol [webbook.nist.gov]
- 3. 3,5-dimethyl-1-adamantanol|707-37-9-Maohuan Chemical [bschem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradigm shift in NMDA receptor antagonist drug development: molecular mechanism of uncompetitive inhibition by memantine in the treatment of Alzheimer's disease and other neurologic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
